

Technical Guide: Isotopic Labeling of Cromolyn Disodium

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Compound of Interest

Compound Name: Cromolyn-d5 Disodium Salt

Cat. No.: B1151772

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Executive Summary

Cromolyn Disodium (DSCG) is a mast cell stabilizer widely used in the prophylaxis of asthma and allergic rhinitis. Despite its established clinical profile, modern pharmacokinetic (PK) and bioequivalence studies require high-sensitivity quantitation, typically in the low ng/mL range. The high polarity and poor oral bioavailability (<1%) of Cromolyn necessitate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays that are robust against matrix effects.

This guide details the strategic design, chemical synthesis, and validation of Cromolyn-d5 Disodium, a stable isotopologue serving as the gold-standard Internal Standard (IS). Unlike structural analogs, this isotopologue mirrors the analyte's ionization efficiency and extraction recovery while providing mass-resolved detection.

Strategic Design of Isotopologues

Lability vs. Stability Analysis

The selection of the isotopic label position is critical. Cromolyn is excreted largely unchanged in bile and urine; however, the label must withstand the acidic conditions of the stomach (if oral)

and the ionization source of the mass spectrometer.

Label Position	Isotope	Stability Risk	Suitability
Aromatic Ring	H (Deuterium)	Low. Aromatic protons are generally stable but can undergo H/D exchange under strong acidic conditions.	Moderate
Carboxyl Group	C (Carbon-13)	Very High. Requires labeled diethyl oxalate. Chemically inert but expensive.	High
Central Linker	H (Deuterium)	Optimal. The 2-hydroxypropane bridge contains non-exchangeable aliphatic protons.	Best

The "Cromolyn-d5" Strategy

The industry standard approach targets the central 2-hydroxytrimethylene bridge.^[1] By synthesizing the molecule using Epichlorohydrin-d5, we introduce five deuterium atoms into the aliphatic chain.

- Mass Shift: +5 Da (M+5).
- Interference: Shifts the precursor ion from m/z 467 to 472, well beyond the natural isotopic envelope of the analyte.
- Cost-Efficiency: Deuterated epichlorohydrin is a readily available commodity chemical compared to multi-step aromatic ring labeling.

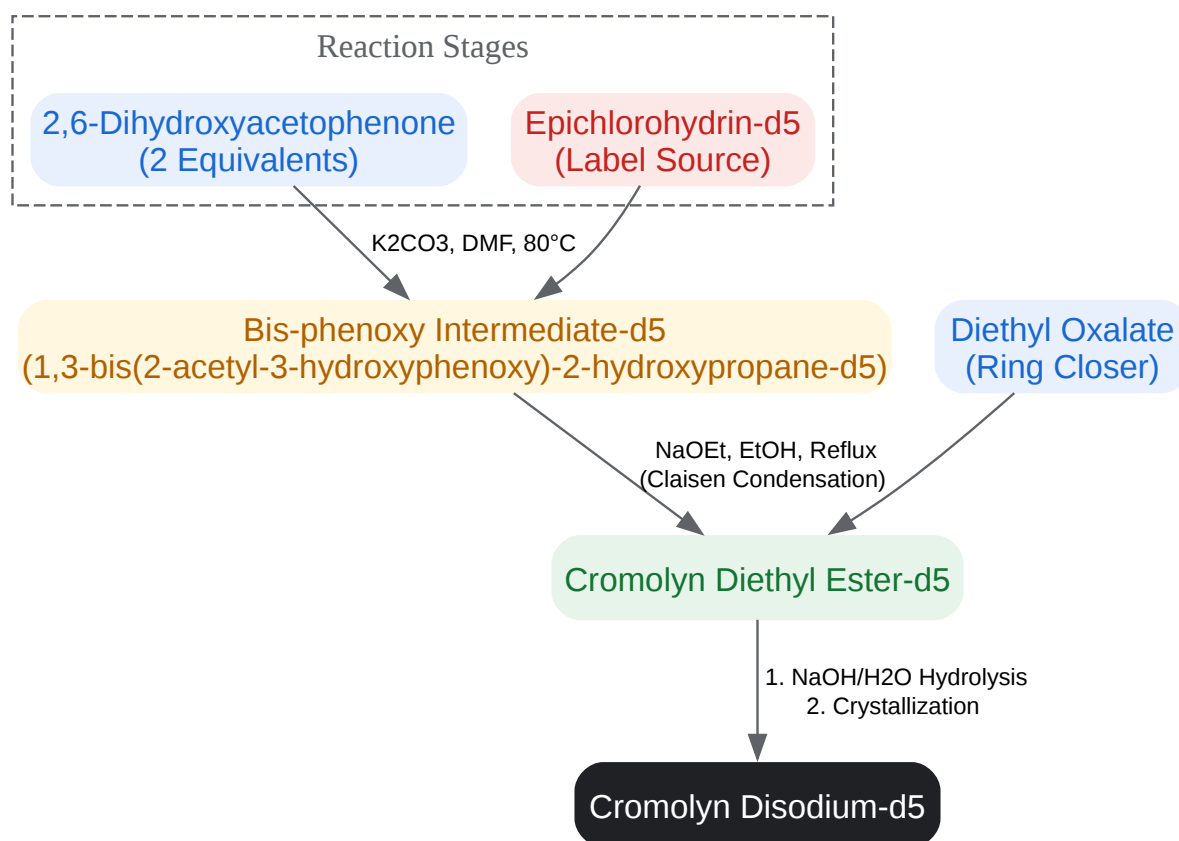
Chemical Synthesis Protocol

Retrosynthetic Analysis

The synthesis follows a convergent pathway:

- Alkylation: Coupling of two equivalents of 2,6-dihydroxyacetophenone with one equivalent of Epichlorohydrin-d5.
- Cyclization: Formation of the chromone ring using diethyl oxalate (Claisen condensation followed by cyclodehydration).
- Saponification: Hydrolysis of the ester to the carboxylic acid and salt formation.

Workflow Diagram (DOT)



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Figure 1: Convergent synthesis of Cromolyn-d5 Disodium using deuterated epichlorohydrin.

Detailed Methodology

Step 1: Synthesis of the Bis-Phenoxy Linker (d5)

- Reagents: 2,6-Dihydroxyacetophenone (20.0 g), Epichlorohydrin-d5 (6.5 g), Potassium Carbonate (anhydrous), DMF.
- Protocol:
 - Dissolve 2,6-dihydroxyacetophenone in DMF under nitrogen atmosphere.
 - Add K₂CO₃ and heat to 60°C.
 - Dropwise add Epichlorohydrin-d5 over 30 minutes. The d5-label is incorporated into the bridge.
 - Heat at 80°C for 4 hours. Monitor by TLC (SiO₂, Hexane:EtOAc).
 - Workup: Pour into ice water. Filter the precipitate.^[2] Recrystallize from ethanol to yield the Bis-phenoxy intermediate-d5.

Step 2: Double Chromone Cyclization

- Reagents: Bis-phenoxy intermediate-d5, Diethyl Oxalate, Sodium Ethoxide (21% in EtOH).
- Protocol:
 - Suspend the intermediate in absolute ethanol.
 - Add Diethyl Oxalate (4 equiv).
 - Slowly add Sodium Ethoxide solution while refluxing.
 - Reflux for 12 hours. The reaction undergoes a double Claisen condensation followed by acid-catalyzed cyclization (often performed in situ or by treating the crude solid with

HCl/EtOH).

- Isolation: Filter the crude diester.

Step 3: Hydrolysis and Salt Formation

- Reagents: NaOH (aqueous), Ethanol.[3]
- Protocol:
 - Suspend the diester in ethanol.
 - Add 2M NaOH (2.2 equiv) and heat to 50°C until the solution is clear (hydrolysis complete).
 - Cool to precipitate the Cromolyn-d5 Disodium salt.
 - Purification: Recrystallize from water/acetone to ensure >98% isotopic purity.

Analytical Validation & Bioanalysis

Mass Spectrometric Verification

The success of the synthesis is validated by the mass shift in the negative electrospray ionization (ESI-) mode.

Analyte	Formula	Precursor Ion (m/z) [M-H]-	Product Ion (m/z)
Cromolyn (Native)	C	467.1	379.0
	H		
	Na		
	O		
Cromolyn-d5 (IS)	C	472.1	384.0
	H		
	D		
	Na		
	O		

Note: The fragmentation pathway typically involves the loss of part of the linker or decarboxylation. The +5 Da shift is retained in the product ion if the fragment contains the linker.

LC-MS/MS Method Parameters

For quantitative bioanalysis in human plasma:

- Column: C18 (e.g., Phenomenex Luna or Waters Acquity UPLC BEH), 1.7 μm .
- Mobile Phase: Isocratic 10mM Ammonium Acetate : Methanol (30:70).
- Ionization: ESI Negative Mode.
- MRM Transitions:
 - Analyte: 467.1
379.0

- IS (d5): 472.1

384.0

Biological Isotope Effect

Because the deuterium labels are located on the linker (aliphatic chain) and not at the site of metabolic oxidation (which is minimal for Cromolyn regardless), the Deuterium Isotope Effect on retention time is negligible. However, d5-compounds may elute slightly earlier than non-labeled counterparts on UPLC columns. This separation is advantageous to prevent ion suppression cross-talk but close enough to account for matrix effects.

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